molecular formula C27H24N2O7 B242380 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione

Cat. No.: B242380
M. Wt: 488.5 g/mol
InChI Key: HMZXLUNXDUNKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This molecule was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. However, recent studies have explored its potential use in other neurological disorders as well.

Mechanism of Action

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in the regulation of various cellular processes, including apoptosis. Activation of the JNK pathway has been implicated in the pathogenesis of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Biochemical and Physiological Effects:
CEP-1347 has been shown to protect neuronal cells from various insults, including oxidative stress, excitotoxicity, and inflammation. The molecule has also been found to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CEP-1347 in lab experiments is its well-defined mechanism of action. The molecule has been extensively studied and its effects on the JNK signaling pathway are well understood. However, one limitation of using CEP-1347 is its potential off-target effects. The molecule may interact with other signaling pathways or proteins, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of CEP-1347. One area of interest is the molecule's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is the development of more selective inhibitors of the JNK signaling pathway, which could reduce the potential off-target effects of CEP-1347. Additionally, the use of CEP-1347 in combination with other neuroprotective agents could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CEP-1347 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-methoxybenzylamine to form the corresponding amide. This amide is then reacted with 3-(4-methoxyphenyl)-2,5-piperazinedione to give the final product CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. The molecule has been found to exert neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a role in neuronal cell death.

Properties

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H24N2O7/c1-32-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)35-12-10-33-21)16-25(30)29(26)19-5-9-22-24(15-19)36-13-11-34-22/h2-9,14-15,26H,10-13,16H2,1H3

InChI Key

HMZXLUNXDUNKKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.